molecular formula C11H12N2O B1463678 N,3-dimethyl-1H-indole-2-carboxamide CAS No. 203710-97-8

N,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B1463678
CAS No.: 203710-97-8
M. Wt: 188.23 g/mol
InChI Key: KENVSRZGRSDLGB-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1H-indole-2-carboxamide is a high-purity research chemical based on the indole scaffold, a structure of significant interest in medicinal chemistry. Indole derivatives are extensively investigated for their broad and potent biological activities, serving as key scaffolds in developing novel therapeutic agents . Research into related indole-2-carboxamide and indole-3-carboxamide compounds has shown their potential as inhibitors of specific kinases, such as Bruton's Tyrosine Kinase (BTK) . This indicates that this compound is a valuable compound for researchers exploring new treatments for autoimmune diseases, inflammatory disorders, and oncology . The compound's structure aligns with derivatives that have demonstrated antiviral, antimicrobial, and anti-inflammatory properties in preclinical studies, making it a versatile intermediate for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N,3-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13-10(7)11(14)12-2/h3-6,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENVSRZGRSDLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290264
Record name N,3-Dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203710-97-8
Record name N,3-Dimethyl-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203710-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include a suitable ketone or aldehyde and phenylhydrazine, followed by methylation at the nitrogen and 3-position of the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

N,3-dimethyl-1H-indole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.

Biology

Research has focused on its potential as an antiviral and antimicrobial agent. Studies have shown promising results against various pathogens, including drug-resistant strains.

Medicine

The compound has been investigated for its anticancer and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Compound DerivativeCell LineIC50 (µM)
N,3-DimethylHepG21.30
Other Derivative AMDA-MB-2310.075
Other Derivative BA3751.5

These findings indicate that structural modifications can significantly influence the antiproliferative activity of indole derivatives.

Industry

In the pharmaceutical industry, this compound is utilized in the development of new drugs and agrochemicals. Its versatility in biological activity makes it a candidate for various therapeutic applications.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results showed that it effectively inhibited cell growth, with varying IC50 values depending on the cell line tested .
  • Anti-Mycobacterial Activity : Another study highlighted its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated selective activity against mycobacterial species while showing minimal cytotoxicity towards human cells .
  • In Vivo Efficacy : In preclinical studies involving mice, this compound showed protective effects against infections caused by alphaviruses. This suggests potential for further development as an antiviral therapeutic .

Mechanism of Action

The mechanism of action of N,3-dimethyl-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Indole-2-carboxamides exhibit significant pharmacological versatility due to tunable substitutions. Key analogues and their structural distinctions are summarized below:

Physicochemical and Spectral Properties

  • Melting Points : Correlate with substituent hydrophobicity. For example:
    • Compound 29 (lipophilic hexyl/diazirinyl groups): 128–129°C .
    • Compound 35b (hydrophilic hydroxymethyl): 199–202°C .
    • Compound 4a (imidazole-propyl side chain): 102–103°C, likely due to reduced crystallinity .
  • NMR Trends :
    • N,3-Dimethyl derivatives show characteristic upfield shifts for methyl groups (δ ~2.3–2.5 ppm for C3-CH₃) .
    • Adamantyl-containing compounds (e.g., Compound 20) exhibit distinct aliphatic signals (δ ~1.75 ppm, 6H) .

Biological Activity

N,3-dimethyl-1H-indole-2-carboxamide is an indole derivative known for its diverse biological activities. This compound has been the subject of various studies focusing on its potential antiviral, antimicrobial, and anticancer properties. Below is a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of Biological Properties

Indole derivatives, including this compound, exhibit a wide range of biological activities due to their ability to interact with various biomolecules. The presence of the carboxamide group enhances the compound's ability to form hydrogen bonds with enzymes and proteins, influencing multiple biochemical pathways.

Key Biological Activities

  • Antiviral Activity : Investigated for its potential to inhibit viral replication.
  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
  • Anticancer Activity : Shown to affect cellular processes related to cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific targets in cellular pathways:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, preventing substrate binding.
  • Cell Signaling Modulation : It influences key signaling molecules, leading to altered gene expression profiles and metabolic changes.

Antiviral and Antimicrobial Properties

A study highlighted that indole derivatives exhibit significant antiviral activity against neurotropic alphaviruses. For instance, certain analogs showed up to a 40-fold increase in half-lives in mouse liver microsomes and effective protection against viral infections in preclinical models .

In terms of antimicrobial activity, this compound has been shown to possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as a therapeutic agent .

Anticancer Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different derivatives. For example:

Compound DerivativeCell LineIC50 (µM)
N,3-DimethylHepG21.30
Other Derivative AMDA-MB-2310.075
Other Derivative BA3751.5

These findings suggest that structural modifications significantly influence the antiproliferative activity of indole derivatives .

In Vivo Studies

In a preclinical study involving mice, this compound showed promising results in protecting against infections caused by alphaviruses. The study demonstrated that certain modifications led to improved potency and stability within biological systems .

Another study focused on the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain indole derivatives exhibited selective activity against mycobacterial species while showing minimal cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,3-dimethyl-1H-indole-2-carboxamide derivatives?

  • Answer : The synthesis typically involves coupling reactions between substituted indole-2-carboxylic acids and amines. For example, Method A (amide coupling using BOP reagent and DIPEA in DMF) achieves moderate-to-high yields (30–98%) for structurally diverse carboxamides . Substituents on the indole ring (e.g., chloro, fluoro) and amine components (e.g., adamantyl, phenethyl) are introduced via pre-functionalized intermediates . Optimization of reaction time, solvent, and coupling agents (e.g., BOP, EDCI) is critical to mitigate low yields in sterically hindered substrates .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

  • Answer : Structural confirmation relies on 1^1H/13^{13}C NMR for regiochemical assignment (e.g., distinguishing N-methyl vs. C3-methyl groups) and ESI-HRMS for molecular ion validation . Purity is assessed via TLC and HPLC , while melting point analysis provides physical consistency checks . For photoactivatable derivatives (e.g., azide-bearing analogs), UV-vis spectroscopy monitors photolytic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole ring or amide group) influence anti-mycobacterial activity?

  • Answer :

  • Adamantyl substituents enhance activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by improving lipophilicity and target engagement .
  • Fluoro or chloro groups at C4/C6 positions increase membrane permeability but may reduce solubility, requiring trade-off optimization .
  • Phenethyl or azide moieties enable photoaffinity labeling for target identification studies, though bioactivity varies with linker length .
  • Quantitative SAR models suggest that ClogP values between 3–5 and polar surface areas <90 Ų correlate with optimal activity .

Q. What experimental strategies address low yields in coupling reactions for sterically hindered indole-2-carboxamides?

  • Answer :

  • Microwave-assisted synthesis reduces reaction time and improves yields for bulky amines (e.g., adamantyl derivatives) .
  • Pre-activation of carboxylic acids with CDI or TBTU prior to amine coupling minimizes side reactions .
  • Solvent optimization (e.g., DMF for polar substrates, THF for hydrophobic systems) enhances reagent solubility and reaction homogeneity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Standardize assay conditions : Variations in bacterial strain (e.g., H37Rv vs. clinical isolates), culture media, and incubation time significantly impact MIC values .
  • Validate compound purity : Impurities >5% (e.g., unreacted starting materials) can artifactually inflate or suppress activity; use preparative HPLC for critical studies .
  • Cross-validate with orthogonal assays : Combine MIC assays with time-kill kinetics or macrophage infection models to confirm mechanistic consistency .

Q. What computational approaches predict the target-binding interactions of N,3-dimethyl-1H-indole-2-carboxamides?

  • Answer :

  • Molecular docking against mycobacterial cytochrome bc1 complex (PDB: 5ANE) identifies key hydrogen bonds with Glu61 and hydrophobic interactions with Phe64 .
  • QSAR models using Gaussian-based descriptors (e.g., HOMO/LUMO energies) correlate electronic effects of substituents with activity trends .
  • MD simulations assess stability of ligand-target complexes over 100 ns trajectories, highlighting critical residues for mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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